Enzymatic Potency of HSD17B13-IN-46: IC₅₀ Benchmarking Against Estradiol Substrate
HSD17B13-IN-46 demonstrates sub-micromolar inhibitory potency against HSD17B13 using estradiol as the substrate, with a reported IC₅₀ of < 0.1 μM . This potency threshold positions the compound as an effective in vitro tool for HSD17B13 inhibition studies. While no direct head-to-head comparison with structurally distinct inhibitors (e.g., BI-3231, HSD17B13-IN-105) is available in the same experimental system, cross-study comparisons indicate that HSD17B13-IN-46 occupies a potency range that is approximately 40- to 100-fold less potent than the most advanced nanomolar inhibitors such as BI-3231 (IC₅₀ = 1 nM) and inhibitor 32 (IC₅₀ = 2.5 nM), but comparable to or more potent than early-stage lead compounds [1]. This potency profile makes HSD17B13-IN-46 suitable for target engagement studies where sub-nanomolar affinity is not required and where scaffold diversity is valued for SAR exploration .
| Evidence Dimension | Enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | < 0.1 μM (100 nM) against HSD17B13 with estradiol substrate |
| Comparator Or Baseline | BI-3231: 1 nM (human HSD17B13); Inhibitor 32/HSD17B13-IN-104: 2.5 nM; HSD17B13-IN-105: 36 nM; HSD17B13-IN-1: < 0.1 μM |
| Quantified Difference | Target compound is ~40- to 100-fold less potent than BI-3231/inhibitor 32; approximately 2.8-fold less potent than HSD17B13-IN-105; potency comparable to HSD17B13-IN-1 |
| Conditions | In vitro enzymatic assays using recombinant HSD17B13; estradiol as substrate; specific buffer and incubation conditions not fully detailed in publicly available vendor documentation |
Why This Matters
This potency threshold confirms HSD17B13-IN-46 as a valid tool compound for in vitro target engagement studies, while its distinct potency tier (relative to nanomolar probes) informs experimental design and concentration selection to avoid confounding effects from potential off-target activity at higher concentrations.
- [1] Chen L, Liang Z, Mao J, et al. J Med Chem. 2025;68(11):11127-11148. View Source
